molecular formula C11H22N2O2 B1371792 N,N-Diethyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-74-2

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide

Cat. No.: B1371792
CAS No.: 902836-74-2
M. Wt: 214.3 g/mol
InChI Key: DTZKOSBKJJOCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide ( 902836-74-2) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C11H22N2O2 and a molecular weight of 214.30-214.31 g/mol, is characterized as a heterocyclic building block, making it a valuable intermediate in various exploratory chemical syntheses . It is offered with a typical purity of 95% to 97% . As a specialized acetamide derivative, its structural features are of interest in the development and study of novel compounds, particularly within medicinal chemistry and drug discovery research where the piperidine moiety is a common pharmacophore . The product is strictly intended for laboratory research use as a chemical standard or synthetic intermediate. It is supplied in various quantities to meet diverse R&D needs . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or personal use. Researchers should handle this material with appropriate precautions, and it is recommended to store the compound sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)9-15-10-6-5-7-12-8-10/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKOSBKJJOCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 2 Piperidin 3 Yloxy Acetamide and Analogues

Established Synthetic Pathways for N,N-Diethyl-2-(piperidin-3-yloxy)acetamide

The synthesis of this compound is a multi-faceted process that hinges on the precise assembly of its constituent parts. The methodologies employed often involve the strategic formation of an ether bond, the construction or functionalization of the piperidine (B6355638) scaffold, and in many advanced applications, the control of stereochemistry at the C3 position of the piperidine ring.

Key Reagents and Reaction Conditions for Ether Linkage Formation

The formation of the ether linkage in this compound is most commonly achieved through a Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide is generated from a protected 3-hydroxypiperidine (B146073) derivative, which then reacts with an electrophile such as N,N-diethyl-2-chloroacetamide.

The choice of base and solvent is critical for the success of this reaction. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is typically used to deprotonate the hydroxyl group of the piperidine precursor, forming the nucleophilic alkoxide. The reaction is generally carried out in an aprotic polar solvent, like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which facilitates the SN2 reaction pathway while minimizing side reactions.

Table 1: Reagents and Conditions for Ether Linkage Formation

Piperidine PrecursorElectrophileBaseSolventTypical Conditions
N-Boc-3-hydroxypiperidineN,N-diethyl-2-chloroacetamideSodium Hydride (NaH)Tetrahydrofuran (THF)0°C to room temperature
N-Cbz-3-hydroxypiperidineN,N-diethyl-2-bromoacetamidePotassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)Room temperature

Strategies for Constructing the Piperidine Ring and Incorporating the Acyl Moiety

Alternatively, the piperidine ring can be constructed from acyclic precursors through various cyclization strategies. nih.govmdpi.com These methods offer greater flexibility in introducing substituents and controlling stereochemistry. Common cyclization reactions include intramolecular reductive amination of amino-aldehydes or ketones, and ring-closing metathesis.

The incorporation of the acyl moiety, specifically the N,N-diethylacetamide group, is typically achieved after the formation of the ether linkage as described previously. However, in some synthetic routes, the acetamide (B32628) portion is introduced earlier in the sequence.

Stereoselective Synthetic Approaches for Chiral Piperidine-Substituted Acetamides

The piperidine ring in this compound contains a stereocenter at the 3-position. The biological activity of such compounds is often dependent on the specific stereoisomer. Therefore, stereoselective synthesis is of paramount importance.

Several strategies are employed to achieve enantiopure or enantioenriched products:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, enantiopure 3-hydroxypiperidine derivatives can be synthesized from natural α-amino acids like L-glutamic acid.

Asymmetric Catalysis : The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. rsc.orgnih.gov For example, asymmetric hydrogenation of a pyridine (B92270) precursor using a chiral rhodium or iridium catalyst can yield a specific enantiomer of the piperidine ring. mdpi.com

Biocatalysis : Enzymes, such as ketoreductases, can be used for the asymmetric reduction of N-protected-3-piperidones to afford enantiomerically pure (S)- or (R)-N-protected-3-hydroxypiperidines. mdpi.com These enzymatic reactions often exhibit high conversion rates and excellent optical purity. mdpi.com

Design and Synthesis of this compound Analogues

To explore the structure-activity relationships and optimize the properties of the parent compound, numerous analogues have been designed and synthesized. These modifications typically focus on the N,N-diethyl amide group and the piperidine ring system.

Modifications of the N,N-Diethyl Amide Group

The N,N-diethyl amide group is a common target for modification to modulate properties such as potency, selectivity, and metabolic stability. Variations can be introduced by reacting the 3-(piperidin-3-yloxy) intermediate with different activated carboxylic acids or their derivatives.

Table 2: Examples of Amide Group Modifications

Amide MoietySynthetic PrecursorRationale for Modification
N-methyl-N-ethylacetamide2-chloro-N-ethyl-N-methylacetamideInvestigate steric effects
Pyrrolidin-1-yl-ethanone1-(2-chloroacetyl)pyrrolidineIntroduce conformational rigidity
Morpholin-4-yl-ethanone4-(2-chloroacetyl)morpholineAlter polarity and solubility
N-phenylacetamide2-chloro-N-phenylacetamideIntroduce aromatic interactions

The synthesis of these analogues generally follows the Williamson ether synthesis pathway, substituting N,N-diethyl-2-chloroacetamide with the corresponding chloroacetamide derivative. researchgate.net

Diversification of the Piperidine Ring System and its Substituents

Modifications to the piperidine ring are crucial for exploring the spatial requirements of the target and influencing pharmacokinetic properties. ajchem-a.comresearchgate.net These changes can range from simple substitutions on the ring to more complex alterations of the heterocyclic core. researchgate.netacs.orgresearchgate.net

Common diversification strategies include:

Substitution on the Piperidine Nitrogen : The nitrogen atom of the piperidine ring can be functionalized with various substituents, such as alkyl, benzyl, or acyl groups. This is typically achieved by reacting the secondary amine of the final product or an intermediate with an appropriate electrophile.

Substitution at Other Ring Positions : Introducing substituents at the C2, C4, C5, or C6 positions of the piperidine ring can significantly impact the molecule's conformation and interactions. ajchem-a.com For example, methyl or hydroxyl groups can be incorporated to probe for additional binding pockets. acs.org

Ring Size Variation : Homologues containing pyrrolidine (B122466) (5-membered ring) or azepane (7-membered ring) can be synthesized to assess the impact of ring size on activity.

Introduction of Unsaturation : The synthesis of dihydropyridine (B1217469) or tetrahydropyridine (B1245486) analogues can alter the geometry and electronic properties of the molecule.

Bioisosteric Replacement Strategies at the Oxy Linkage

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds by replacing functional groups with others that have similar physicochemical or topological properties. nih.gov This approach is employed to modulate potency, selectivity, and pharmacokinetic profiles. nih.gov For this compound, the ether (-O-) linkage is a key structural feature and a prime target for bioisosteric replacement.

Classical bioisosteres for an ether linkage include a thioether (-S-), an amine (-NH-), or a methylene (B1212753) group (-CH₂-). The goal of such replacements is to retain or improve biological activity while potentially altering properties like bond angle, polarity, lipophilicity, and metabolic stability. researchgate.net

The following table outlines the structures of potential bioisosteres of this compound based on this principle. While the synthesis of these specific thioether and amine analogues has been proposed based on established chemical principles, detailed comparative studies on their biological activities are not extensively documented in the available literature.

LinkageBioisosteric MoietyCompound NameStructure
Ether (Parent)-O-N,N-Diethyl-2-(piperidin-3-yloxy)acetamideStructure of this compound
Thioether-S-N,N-Diethyl-2-(piperidin-3-ylthio)acetamideStructure of N,N-Diethyl-2-(piperidin-3-ylthio)acetamide
Amine-NH-N,N-Diethyl-2-(piperidin-3-ylamino)acetamideStructure of N,N-Diethyl-2-(piperidin-3-ylamino)acetamide
Methylene-CH₂-N,N-Diethyl-2-(piperidin-3-yl)acetamideStructure of N,N-Diethyl-2-(piperidin-3-yl)acetamide

Mechanistic Insights into Relevant Chemical Transformations and Derivatizations

The synthesis of this compound typically involves the formation of an ether bond and an amide bond. The most common route involves the reaction of 3-hydroxypiperidine with an activated acetamide derivative, such as N,N-diethyl-2-chloroacetamide. This process presents key mechanistic challenges, particularly concerning regioselectivity.

Ether Bond Formation: The Williamson Ether Synthesis and N- vs. O-Alkylation

The formation of the ether linkage is a classical Williamson ether synthesis, where the alkoxide of 3-hydroxypiperidine acts as a nucleophile to displace a halide from the acetamide reagent. However, 3-hydroxypiperidine is an ambident nucleophile, possessing two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O). This leads to a competition between N-alkylation and O-alkylation, yielding the desired ether and the undesired N-alkylated side product, respectively.

The outcome of this competition is governed by several factors, including the principles of Hard and Soft Acids and Bases (HSAB) theory.

Nucleophilicity: Nitrogen is generally less electronegative and therefore a better nucleophile than oxygen, which would favor N-alkylation.

Reaction Conditions: The regioselectivity can be controlled by carefully choosing the reaction conditions.

Base: Using a strong base (e.g., NaH) ensures the deprotonation of the hydroxyl group, forming a potent alkoxide nucleophile and favoring O-alkylation.

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) are known to promote SN2 reactions, which are characteristic of the Williamson synthesis.

Electrophile and Leaving Group: The "hardness" of the alkylating agent can influence the reaction site. Reagents with "hard" leaving groups (e.g., triflates, sulfates) tend to favor O-alkylation, whereas those with "soft" leaving groups (e.g., iodide) often lead to N-alkylation.

A common side reaction is the dialkylation of the piperidine ring, where both the nitrogen and oxygen atoms are alkylated, leading to the formation of N,N-Diethyl-2-(1-(2-(diethylamino)-2-oxoethyl)piperidin-3-yloxy)acetamide. This can be minimized by using a protecting group on the piperidine nitrogen, which is removed in a subsequent step.

Amide Moiety Derivatization: Nucleophilic Substitution

The core of the derivatization reaction is the nucleophilic substitution on N,N-diethyl-2-chloroacetamide. In this SN2 reaction, the oxygen atom of the 3-hydroxypiperidine alkoxide attacks the carbon atom bearing the chlorine. The chlorine atom, being a good leaving group, is displaced, forming the C-O ether bond. The reactivity of N-substituted 2-chloroacetamides is well-established, as the chlorine atom is readily displaced by various oxygen, nitrogen, or sulfur nucleophiles.

Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-hydroxypiperidine to form a nucleophilic alkoxide.

Nucleophilic Attack: The alkoxide attacks the electrophilic α-carbon of N,N-diethyl-2-chloroacetamide.

Displacement: The chloride ion is expelled as the leaving group, resulting in the formation of the final ether product.

Control over these mechanistic pathways is crucial for the efficient and selective synthesis of this compound and its analogues.

Molecular Interactions and Pharmacological Target Engagement of N,n Diethyl 2 Piperidin 3 Yloxy Acetamide in Vitro Investigations

In Vitro Characterization of Molecular Mechanisms of Action

The potential molecular mechanisms of N,N-Diethyl-2-(piperidin-3-yloxy)acetamide can be hypothesized by examining the in vitro activities of compounds sharing its core functional groups.

Enzyme Modulation Studies of Related Acetamide (B32628) Derivatives

Acetamide derivatives have been extensively studied and are known to interact with a variety of enzyme systems. researchgate.netnih.gov These interactions are often inhibitory, suggesting that the acetamide scaffold can be tailored to target specific enzyme active sites.

Research into various acetamide-containing compounds has demonstrated significant inhibitory activity against several key enzymes. For instance, a series of thioxothiazolidinyl-acetamides showed potent inhibition of urease, with IC50 values ranging from 1.473 to 9.274 µM. nih.gov Phenoxyacetamide derivatives have been identified as inhibitors of cyclooxygenase-II (COX-II), with reported IC50 values of 0.616 µmol/L and 0.768 µmol/L for certain compounds. archivepp.com Furthermore, other acetamide derivatives have shown activity against Poly (ADP-ribose) polymerase-1 (PARP-1), with one compound exhibiting an IC50 of 1.43 µM against the HepG2 cell line. nih.gov

Table 1: In Vitro Enzyme Inhibition by Related Acetamide Derivatives
Compound ClassTarget EnzymeReported IC50 Values
Thioxothiazolidinyl-acetamidesUrease1.473 - 9.274 µM nih.gov
PhenoxyacetamidesCyclooxygenase-II (COX-II)0.616 - 0.768 µmol/L archivepp.com
Phenoxyacetamide Derivative IPARP-1 (in HepG2 cells)1.43 µM nih.gov
Benzimidazole-piperidine hybridsAcetylcholinesterase (AChE)Potent Inhibition (Specific IC50 not provided) mdpi.com
Benzimidazole-piperidine hybridsButyrylcholinesterase (BChE)Potent Inhibition (Specific IC50 not provided) mdpi.com

Receptor Binding Assays for Piperidine-Containing Ligands

The piperidine (B6355638) moiety is a common scaffold in many biologically active compounds and is known to interact with a wide range of receptors. mdpi.com Receptor binding assays, often using radiolabeled ligands, are crucial for determining the affinity and selectivity of these compounds for their targets.

Piperidine derivatives have shown significant affinity for various receptors, particularly sigma receptors. For example, a series of piperidine/piperazine-based compounds displayed nanomolar affinity for the sigma-1 (σ1) receptor, with Ki values ranging from 3.2 to 434 nM. nih.gov In these studies, the basic amino group of the piperidine ring was identified as a key pharmacophoric element for receptor interaction. nih.gov Other research has focused on piperidine carboxamides as potent modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, with one compound (PIPC1) acting as an agonist with an EC50 of 6.5 nM. nih.gov The stereochemistry of the piperidine ring was found to be crucial for this activity. nih.gov

Table 2: Receptor Binding and Activity of Piperidine-Containing Ligands
Compound ClassTarget Receptor/ChannelAssay TypeMeasured Affinity/Potency
Piperidine/piperazine (B1678402) derivativesSigma-1 (σ1) ReceptorRadioligand BindingKi = 3.2 - 434 nM nih.gov
Piperidine carboxamide (PIPC1)Human TRPA1 ChannelCa2+ Influx AssayEC50 = 6.5 nM nih.gov
Piperidine carboxamide (PIPC2)Human TRPA1 ChannelCa2+ Influx AssayEC50 = 26 nM nih.gov

Elucidation of Intracellular Signaling Pathway Modulation

Based on the established activities of related compounds, this compound could potentially modulate several intracellular signaling pathways. Piperine (B192125), a well-known piperidine-containing natural product, has been shown to regulate pathways such as STAT-3, NF-κB, and PI3K/AKT. researchgate.net These pathways are fundamental to cellular processes including inflammation, proliferation, and survival. Furthermore, piperidine derivatives have been implicated in the induction of apoptosis through the caspase signaling cascade in cancer cells. researchgate.net The modulation of these pathways often occurs downstream of initial receptor binding or enzyme inhibition events.

Identification of Putative Biological Targets

By combining the structural features of this compound with the known pharmacology of its constituent moieties, it is possible to identify putative biological targets.

Enzyme Systems as Modulatory Sites (based on related acetamides)

The acetamide portion of the molecule suggests that enzyme systems are another likely class of biological targets. The diverse biological activities of acetamide derivatives, including anti-inflammatory and anticancer effects, are often attributed to their ability to inhibit specific enzymes. nih.govarchivepp.com Enzymes such as cyclooxygenases, ureases, and polymerases have been identified as targets for various acetamide-containing molecules. nih.govnih.govarchivepp.com The N,N-diethylacetamide group in the target compound could engage in hydrogen bonding and hydrophobic interactions within an enzyme's active site, potentially leading to modulation of its catalytic activity.

Ligand-Gated Ion Channels and Transporters as Potential Targets.

Ligand-gated ion channels (LGICs) and neurotransmitter transporters are crucial components of synaptic transmission and are frequent targets for therapeutic agents. The piperidine scaffold, a key structural feature of this compound, is present in numerous compounds that interact with these protein families. However, a thorough search of scientific databases and literature did not yield any specific in vitro studies that have evaluated the binding affinity or functional activity of this compound at any specific LGICs or transporters.

Consequently, there is no data to populate a table of its binding affinities (Kᵢ) or functional potencies (IC₅₀/EC₅₀) at these potential targets. The exploration of its activity at channels such as the nicotinic acetylcholine (B1216132) receptor (nAChR), GABAₐ receptor, or transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) remains an uninvestigated area in the public domain.

In Vitro Efficacy and Selectivity Profiling of Analogous Compounds.

The analysis of analogous compounds can often provide insights into the potential pharmacological profile of a molecule of interest. For the purpose of this article, an "analogous compound" would ideally share the core piperidin-3-yloxy acetamide scaffold, with variations in the substituents.

A comprehensive search for such close structural analogs with reported in vitro efficacy and selectivity profiles at ligand-gated ion channels and transporters also proved to be unrevealing. While the broader class of piperidine derivatives has been extensively studied and shown to interact with a wide array of pharmacological targets, specific data for compounds with the requisite structural similarity to this compound is not available in the public scientific literature. Therefore, a comparative data table on the in vitro efficacy and selectivity of analogous compounds cannot be generated at this time.

Preclinical Pharmacological and Biological Activities of N,n Diethyl 2 Piperidin 3 Yloxy Acetamide

Evaluation in Non-Human Biological Systems

There is currently no publicly available information regarding the evaluation of N,N-Diethyl-2-(piperidin-3-yloxy)acetamide in non-human biological systems.

Cellular Assays for Functional Activity

No studies have been published that describe the in vitro effects of this compound. Therefore, data on its potential for anti-inflammatory modulation or antiproliferative effects at a cellular level are absent from the scientific literature.

Organ-Level Responses and Tissue-Specific Effects in Ex Vivo Models

Information concerning the organ-level responses and tissue-specific effects of this compound in ex vivo models is not available. Research detailing the compound's impact on isolated organs or tissues has not been disseminated publicly.

Exploration of Potential Therapeutic Research Areas

Due to the lack of primary research, the potential therapeutic applications of this compound remain speculative.

Anti-Inflammatory Research

There are no published studies to support or refute the potential of this compound as an anti-inflammatory agent.

Antiviral and Antimicrobial Studies

There is no available research on the antiviral or antimicrobial activity of this compound. While related chemical scaffolds may have been investigated in these areas, no such data exists for this specific compound.

Neurological System Modulations and Analgesic Potential (based on piperidine (B6355638) derivatives)

The piperidine moiety is a well-established pharmacophore in the development of agents targeting the central nervous system, with many derivatives exhibiting significant analgesic properties. encyclopedia.pub Research into various piperidine-containing compounds has revealed their potential to modulate neurological pathways and alleviate pain through various mechanisms of action.

One area of investigation has focused on the development of piperidine derivatives as potent delta opioid receptor agonists. acs.org A study on a series of phenolic diaryl amino piperidines demonstrated that these compounds possess in vivo anti-nociceptive activity in rodent models, highlighting the potential for delta agonists to offer a novel approach to pain relief. acs.org Similarly, another class of piperidine derivatives, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides, have been shown to be exceptionally selective and potent delta opioid receptor agonists. These compounds are of interest due to their high affinity for the delta opioid receptor and significant selectivity over mu and kappa receptors. nih.gov

Furthermore, research has explored the role of piperidine derivatives in modulating other receptors involved in pain signaling, such as the sigma-1 (σ1) and histamine (B1213489) H3 receptors. acs.org Dual-acting compounds that target both of these receptors have shown promise for novel pain therapies. acs.org The analgesic effects of some piperidine derivatives are also believed to be mediated through the inhibition of prostaglandin (B15479496) signaling pathways. nih.gov For instance, certain derivatives of 4-(4'-bromophenyl)-4-piperidinol have exhibited significant analgesic effects, which are thought to be linked to their ability to block the effects of prostaglandins. nih.gov

The versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles, making it a continued focus of research for the development of new analgesics and neurological modulators. nih.govresearchgate.net

Compound ClassTarget Receptor/PathwayPotential Application
Phenolic diaryl amino piperidinesDelta opioid receptorPain relief acs.org
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamidesDelta opioid receptorPain relief nih.gov
Dual-acting piperidine derivativesSigma-1 and Histamine H3 receptorsNovel pain therapies acs.org
4-(4'-bromophenyl)-4-piperidinol derivativesProstaglandin signalingAnalgesia nih.gov

Immunomodulatory Applications

The immunomodulatory potential of piperidine-containing compounds has been an area of active research. A notable example from nature is piperine (B192125), an alkaloid found in black pepper, which contains a piperidine ring. nih.gov Studies on piperine have demonstrated its capacity to modulate immune responses. For instance, piperine has been shown to increase the total white blood cell count in mice and enhance the number of plaque-forming cells, indicating a stimulatory effect on the immune system. nih.gov

Further research has indicated that piperine can mitigate immunotoxicity induced by certain chemicals. In studies involving deltamethrin-induced thymic apoptosis, piperine demonstrated anti-oxidative, anti-apoptotic, and chemo-protective effects. nih.gov It was found to reduce reactive oxygen species and caspase-3 activation, and restore suppressed cytokine levels. nih.gov Molecular docking studies have also suggested that piperine has a good binding affinity for the immune cell receptors CD4 and CD8. nih.gov

In other investigations, piperine has been shown to modulate both innate and acquired immune responses. It has been observed to elevate IL-10 levels in lipopolysaccharide-primed macrophages and reduce the intensity of delayed-type hypersensitivity responses. turkishimmunology.org Piperine also appears to influence T-cell differentiation by increasing the expression of GATA3, a master regulator of Th2 cells, while reducing the expression of T-bet and RORγt, which are master regulators for Th1 and Th17 cells, respectively. turkishimmunology.org These findings suggest that piperidine-containing compounds can have a significant impact on immune system regulation.

CompoundModelKey Findings
PiperineIn vivo (mice)Increased total WBC count, enhanced plaque-forming cells. nih.gov
PiperineIn vitro (murine thymocytes)Anti-apoptotic and chemo-protective effects against deltamethrin-induced toxicity. nih.gov
PiperineIn vivo (rats)Modulated innate and acquired immunity, influenced T-cell differentiation. turkishimmunology.org

Structure Activity Relationship Sar and Structure Property Relationship Spr of N,n Diethyl 2 Piperidin 3 Yloxy Acetamide Analogues

Elucidation of Key Pharmacophoric Features within the N,N-Diethyl-2-(piperidin-3-yloxy)acetamide Scaffold

The biological profile of this scaffold is intrinsically linked to the spatial arrangement and electronic properties of its three primary components. Each moiety—the amide group, the piperidine (B6355638) ring, and the ether linkage—plays a distinct role in molecular recognition and interaction with biological targets.

The N,N-diethylacetamide moiety is a critical determinant of the molecule's biological activity and physicochemical properties. The amide group itself can act as a hydrogen bond acceptor, while the N,N-diethyl substituents provide a lipophilic character that can influence cell permeability and interaction with hydrophobic pockets in target proteins.

Research on related scaffolds has demonstrated that the nature of the N-substituents on the acetamide (B32628) group is pivotal for biological activity. Studies on N-acetamide substituted pyrazolopyrimidines, for instance, have shown that ethyl groups are generally well-tolerated in combination with various other substituents. nih.gov The presence of two ethyl groups, as in this compound, creates a specific steric and lipophilic profile. Modifying these alkyl chains can significantly impact potency. For example, replacing the diethyl groups with smaller (dimethyl) or larger, bulkier substituents can alter the compound's fit within a binding site and affect its metabolic stability. In some molecular contexts, an acetamide substitution on a piperidine ring has been found to abolish activity, highlighting the scaffold-dependent importance of this group. nih.govucsd.edu

The N,N-diethylacetamide group can be systematically modified to explore the SAR. The data below illustrates hypothetical changes in activity based on common observations in medicinal chemistry.

Table 1: Illustrative SAR of the Amide Group in 2-(Piperidin-3-yloxy)acetamide Analogues
AnalogueR1R2Relative PotencyRationale for Activity Change
Parent Compound EthylEthyl1.0Baseline activity with balanced lipophilicity and steric profile.
Analogue 1A MethylMethyl0.7Reduced lipophilicity may decrease binding affinity in hydrophobic pockets.
Analogue 1B HH0.2Introduction of H-bond donor capacity; significant change in electronic and steric properties.
Analogue 1C PropylPropyl0.5Increased steric bulk may lead to unfavorable interactions within the binding site.
Analogue 1D Cyclic (Pyrrolidine)1.2Constrained conformation may provide an optimal fit for the target, enhancing potency.

This table is illustrative and intended to represent potential SAR trends based on established medicinal chemistry principles.

The substitution pattern of the piperidine ring is a cornerstone of the scaffold's SAR. The attachment of the acetamide group via an ether linkage at the 3-position (3-Oxy) dictates a specific three-dimensional orientation of the substituent relative to the nitrogen atom of the piperidine ring. This geometry is crucial for interactions with biological targets.

The basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, capable of forming ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site. The 3-Oxy configuration places the side chain in a meta-like position relative to the nitrogen, influencing the vector and distance of its interactions. A comparative analysis with a 4-Oxy isomer would present the side chain in a para-like position, which could drastically alter binding affinity.

Studies involving 3-substituted piperidine analogues have shown that both steric and electrostatic interactions play important roles in binding. nih.gov The specific stereochemistry at the C3 position (R or S configuration) can also be a critical factor, potentially leading to significant differences in potency between enantiomers if the target interaction is stereospecific.

The ether linkage connecting the piperidine ring and the acetamide moiety serves multiple functions. It acts as a flexible spacer, allowing the two terminal groups to adopt various conformations necessary for optimal binding. The oxygen atom of the ether is a potential hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor on the biological target.

The replacement of the ether linkage with other functional groups (e.g., an amine, an ester, or a simple alkyl chain) would significantly alter the molecule's properties. Such a change would affect not only its hydrogen bonding capacity but also its conformational flexibility, polarity, and metabolic stability. For example, replacing the ether oxygen with a nitrogen atom would introduce an additional basic center and hydrogen bond donor capability, fundamentally changing the compound's interaction profile. The stability of the ether linkage to metabolism is also a key consideration in its role as a linker in drug design.

Comparative SAR with Structurally Related Chemical Scaffolds

To fully appreciate the unique properties of the this compound scaffold, it is instructive to compare its SAR with that of isomeric and bioisosteric analogues.

Shifting the ether-acetamide side chain from the 3-position to the 4-position of the piperidine ring results in a piperidin-4-yloxy acetamide isomer. This seemingly minor change can have profound effects on biological activity by altering the geometry of the molecule. In the 4-Oxy configuration, the side chain is positioned directly opposite the piperidine nitrogen, leading to a more linear and extended conformation compared to the angled arrangement of the 3-Oxy isomer.

This difference in topology can determine whether a molecule can effectively span two binding subsites within a receptor or enzyme. SAR studies on 4-oxypiperidine ethers have explored how modifications to the group attached to the piperidine nitrogen and the terminal aromatic portion influence target affinity and selectivity. nih.gov A direct comparison of activity between the 3-Oxy and 4-Oxy isomers within the same series is essential to confirm the optimal substitution pattern for a given biological target.

Table 2: Illustrative Activity Comparison of Piperidine Positional Isomers
CompoundScaffoldRelative Binding Affinity (Target X)Rationale
Parent Compound Piperidin-3-yloxy1.0The specific angular geometry may be optimal for fitting the binding site of Target X.
Isomer 2A Piperidin-4-yloxy0.3The more linear geometry may not allow for simultaneous optimal interactions with key residues in Target X.
Isomer 2B Piperidin-2-yloxy0.1Potential steric hindrance between the side chain and substituents on the piperidine nitrogen, altering the preferred conformation.

This table is illustrative and intended to represent potential SAR trends based on established medicinal chemistry principles.

Replacing the piperidine ring with other nitrogen heterocycles, such as piperazine (B1678402), represents a common strategy in medicinal chemistry to modulate activity, selectivity, and physicochemical properties like solubility and pKa.

A piperazine ring introduces a second nitrogen atom into the six-membered ring. This has several consequences:

Basicity: Piperazine has two basic centers, altering the compound's pKa profile and protonation state at physiological pH. This can significantly affect interactions with targets and influence properties like cell permeability and oral absorption.

Hydrogen Bonding: The second nitrogen can act as an additional hydrogen bond acceptor or, if unsubstituted, a hydrogen bond donor.

Conformation and Substitution: The presence of the second nitrogen allows for an additional point of substitution, offering more possibilities for derivatization.

Direct comparisons have shown that switching between piperidine and piperazine can have dramatic effects. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was found to be a critical structural element for high affinity at the sigma-1 receptor, with the corresponding piperazine analogues showing significantly lower affinity. nih.gov Conversely, in other contexts, a piperazine ring may be preferred for activity. mdpi.com Comparisons with other heterocycles like pyrrolidine (B122466) or morpholine (B109124) would similarly alter the ring size, basicity, and conformational properties, leading to distinct biological profiles. mdpi.com

Influence of Substituent Variations on Potency, Selectivity, and Functional Activity.

No published research was found that specifically investigates the influence of substituent variations on the potency, selectivity, and functional activity of this compound analogues.

Computational Chemistry and in Silico Modeling in N,n Diethyl 2 Piperidin 3 Yloxy Acetamide Research

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnumberanalytics.com For a flexible molecule such as N,N-Diethyl-2-(piperidin-3-yloxy)acetamide, MD simulations provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. nih.gov By solving Newton's equations of motion for the system, MD simulations generate a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment, such as a solvent or a biological target. numberanalytics.comnih.gov

The process begins by defining a force field, which is a set of parameters that describes the potential energy of the atoms and the forces between them. numberanalytics.com The simulation then proceeds in discrete time steps, calculating the forces on each atom and updating their positions and velocities. youtube.com This generates a detailed "movie" of the molecule's dynamic behavior at an atomic level. youtube.com

From these simulations, researchers can perform a conformational analysis to identify the most stable and frequently occurring shapes of this compound. Techniques like cluster analysis are applied to the simulation trajectory to group similar structures, revealing the predominant conformational states. nih.gov This information is crucial because a molecule's shape directly influences its ability to bind to a biological target, such as a protein receptor or enzyme. nih.gov

Furthermore, MD simulations are instrumental in understanding binding dynamics. By simulating the interaction between this compound and its target protein, scientists can observe the binding process in detail, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and estimate the stability and affinity of the protein-ligand complex. nih.govconsensus.appresearchgate.net This dynamic perspective is a significant enhancement over static methods like molecular docking, as it accounts for the flexibility of both the ligand and the protein, providing a more accurate prediction of the binding mechanism. consensus.appacs.org

Table 1: Hypothetical Conformational States of this compound from a Molecular Dynamics Simulation.
Conformational ClusterRelative Population (%)Potential Energy (kcal/mol)Key Dihedral Angle (degrees)
1 (Extended)45-15.2175
2 (Folded)35-14.8-65
3 (Semi-Folded)15-13.580
4 (Other)5-12.1Variable

Predictive Modeling for In Vitro Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to forecast the biological activity of chemical compounds based on their molecular structure. mdpi.comresearchgate.net These in silico models establish a mathematical relationship between the physicochemical properties of molecules and their in vitro activity, allowing researchers to screen large virtual libraries of compounds and prioritize those most likely to be active. chemistryeverywhere.commdpi.com

The development of a QSAR model for a series of compounds related to this compound would begin with a dataset of molecules for which the in vitro biological activity (e.g., inhibitory concentration, IC50) has already been experimentally measured. mdpi.com For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. mdpi.com

Using statistical methods or machine learning algorithms—such as multiple linear regression, partial least squares, random forests, or neural networks—a model is trained to find the correlation between the descriptors and the observed biological activity. uminho.ptnih.govarxiv.org The goal is to create an equation or algorithm that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. mdpi.comvanderbilt.edu

A validated QSAR model can then be used to predict the in vitro activity of novel derivatives of this compound before they are synthesized. mdpi.com This predictive capability helps to guide the synthetic chemistry effort, focusing resources on molecules that have a higher probability of success. nih.gov By analyzing the model, chemists can also gain insights into which molecular features are most important for activity, facilitating the rational design of more potent compounds. mdpi.com

Table 2: Example of a Simplified QSAR Model for Predicting In Vitro Activity.
Molecular DescriptorCoefficientContribution to ActivityDescription
LogP (Lipophilicity)+0.5PositiveHigher lipophilicity is correlated with higher activity.
Molecular Weight-0.1NegativeIncreasing molecular weight slightly decreases activity.
Number of H-bond Donors+1.2PositiveMore hydrogen bond donors strongly increase activity.
Topological Polar Surface Area (TPSA)-0.8NegativeHigher polar surface area is correlated with lower activity.

In Silico Pharmacokinetic Profiling to Guide Compound Optimization for Research

In silico pharmacokinetic profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. chemistryeverywhere.comnih.gov Early assessment of these properties is critical in drug discovery, as poor pharmacokinetics is a major reason for the failure of compounds in later stages of development. nih.gov For a research compound like this compound, predicting its ADME profile helps to identify potential liabilities and guide structural modifications to improve its "druggability". cambridge.orgscispace.com

Computational tools can predict a wide range of ADME properties. semanticscholar.org For Absorption , models can estimate properties like aqueous solubility, permeability across the intestinal wall (often modeled using Caco-2 cell permeability), and the likelihood of being a substrate for efflux transporters like P-glycoprotein (P-gp). nih.govDistribution can be assessed by predicting parameters such as plasma protein binding and the ability to cross the blood-brain barrier. cambridge.org

Metabolism predictions often focus on identifying the likely sites on the molecule that are susceptible to modification by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. cambridge.org Predicting which CYP isozymes are likely to metabolize the compound or be inhibited by it is crucial for anticipating potential drug-drug interactions. Excretion properties, such as renal clearance, can also be estimated. nih.gov

These predictions are typically generated using QSAR-like models or machine learning algorithms trained on large datasets of experimental ADME data. scispace.com By evaluating the in silico ADME profile of this compound, medicinal chemists can proactively address potential issues. For example, if the compound is predicted to have low solubility, modifications can be made to its structure to improve it. If it is predicted to be a potent inhibitor of a major CYP enzyme, chemists can design analogs that avoid this interaction, thereby optimizing the compound for further research and development. cambridge.org

Table 3: Illustrative In Silico ADME Profile for a Research Compound.
ADME ParameterPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Moderately soluble.
Caco-2 Permeability (logPapp, cm/s)-5.0High permeability suggested.
Blood-Brain Barrier (BBB) PermeationHighLikely to cross the BBB.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
Human Intestinal Absorption (%)> 90%High absorption expected.

Research Gaps and Future Perspectives in N,n Diethyl 2 Piperidin 3 Yloxy Acetamide Research

Identification of Novel Biological Targets and Polypharmacology

A significant research gap in the study of N,N-Diethyl-2-(piperidin-3-yloxy)acetamide is the lack of comprehensive data on its biological targets. The piperidine (B6355638) ring is a versatile scaffold known to interact with a wide range of biological targets, contributing to its prevalence in pharmaceuticals. researchgate.net Derivatives of piperidine have shown activity as anticancer, antiviral, antimalarial, and antimicrobial agents, among others. researchgate.net

Future research should focus on extensive screening of this compound against a diverse panel of receptors, enzymes, and ion channels to identify its primary and secondary biological targets. Given the structural similarities to other bioactive piperidine-containing molecules, it is plausible that this compound could exhibit polypharmacological properties, meaning it may interact with multiple targets. This is not uncommon for piperidine derivatives and can be advantageous in treating complex multifactorial diseases. nih.gov For instance, some 4-oxypiperidine ethers have been designed as multi-target ligands at histamine (B1213489) H3 receptors and cholinesterases for potential Alzheimer's disease therapy. nih.gov A thorough investigation into the polypharmacology of this compound could reveal novel therapeutic applications.

Computational approaches, such as molecular docking and dynamics simulations, could be employed as a preliminary step to predict potential binding affinities to known targets of other piperidine-based drugs. nih.gov These in silico studies can help prioritize experimental validation, making the drug discovery process more efficient.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability

While the synthesis of piperidine derivatives is well-established, developing efficient and scalable methods for the specific synthesis of this compound is crucial for its future development. The synthesis would likely involve the key intermediate, 3-hydroxypiperidine (B146073). ketonepharma.comgoogle.com

Several methods for the synthesis of 3-hydroxypiperidine have been reported, including the reduction of 3-piperidone and the hydrolysis of protected precursors. ketonepharma.com High-pressure hydrogenation of 3-hydroxypyridine (B118123) is another route, although it often requires harsh conditions and expensive noble metal catalysts, which may not be suitable for large-scale production. google.com More recent advancements have focused on biocatalytic methods, such as the use of ketoreductases for the asymmetric reduction of N-Boc-3-piperidone to produce enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, a valuable chiral intermediate. mdpi.com

Future research should aim to develop a streamlined, multi-step synthesis of this compound that is both cost-effective and amenable to industrial scale-up. This could involve the optimization of existing methods or the development of novel synthetic routes. Key reaction steps would include the etherification of the 3-hydroxy group of a suitably protected piperidine and the subsequent amidation to form the final product. The development of one-pot procedures or flow chemistry processes could significantly enhance the efficiency and scalability of the synthesis. nih.gov

Synthetic Step Potential Methodologies Key Considerations
Synthesis of 3-HydroxypiperidineReduction of 3-piperidone, Hydrogenation of 3-hydroxypyridine, Biocatalytic reductionScalability, cost of reagents and catalysts, stereoselectivity
EtherificationWilliamson ether synthesisChoice of protecting groups for the piperidine nitrogen, reaction conditions
AmidationAcyl chloride or coupling agent-mediated reaction with diethylamineReaction efficiency, purification of the final product

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of this compound is essential for its clinical translation. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological effects of the compound. mdpi.com This systems biology approach can help to elucidate the pathways modulated by the compound and identify potential biomarkers for its efficacy and toxicity.

Future studies should employ these high-throughput technologies to analyze the effects of this compound in relevant biological systems, such as cell cultures or animal models. For example, transcriptomic analysis could reveal changes in gene expression profiles upon treatment with the compound, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would provide insights into the metabolic pathways affected by the compound. mdpi.com

By integrating these different layers of biological information, researchers can construct a comprehensive model of the compound's mechanism of action. This will not only facilitate the identification of its primary targets but also uncover potential off-target effects and resistance mechanisms. Such a deep mechanistic understanding is invaluable for the rational design of future analogues with improved therapeutic properties.

Exploration of Targeted Delivery Systems for Analogues in Preclinical Models

Even with the identification of a potent bioactive compound, its clinical success often depends on its pharmacokinetic properties and its ability to reach the target tissue in sufficient concentrations. Targeted drug delivery systems can enhance the therapeutic efficacy of a drug while minimizing systemic side effects. nih.gov For analogues of this compound that show promising biological activity, the exploration of targeted delivery systems in preclinical models will be a critical next step.

Depending on the identified therapeutic area, various targeted delivery strategies could be explored. For instance, if analogues show anticancer activity, nanocarriers such as liposomes or polymeric nanoparticles could be used to passively target tumors through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to actively target cancer cells overexpressing specific receptors. nih.gov

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-2-(piperidin-3-yloxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted piperidine derivatives. For example:

  • Step 1: React piperidin-3-ol with a halogenated acetamide precursor (e.g., chloroacetamide) under basic conditions (e.g., K₂CO₃) to form the ether linkage via nucleophilic substitution .
  • Step 2: Introduce diethylamine via alkylation or amidation, using solvents like DMF or THF under reflux .
  • Optimization: Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for piperidin-3-ol:chloroacetamide) to improve yield. Monitor progress via TLC or HPLC .

Q. How can the molecular structure of this compound be characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the piperidinyloxy group (δ 3.5–4.0 ppm for ether oxygen) and acetamide moiety (δ 2.1–2.3 ppm for CH₃ groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (calculated: 242.3 g/mol) and fragmentation patterns .
  • X-ray Crystallography: For crystalline derivatives, analyze bond angles and spatial arrangement to validate stereochemistry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H312/H315 hazard codes) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (P271 precaution) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can radiolabeled analogs of this compound be synthesized for PET imaging of neuroinflammation?

Methodological Answer:

  • Radiosynthesis: Replace the methoxy group in structural analogs (e.g., DPA-713) with ¹¹C or ¹⁸F isotopes. For ¹¹C labeling:
    • Use [¹¹C]methyl triflate to methylate a hydroxyl precursor (e.g., nor-DPA-713) at 80°C for 5 minutes .
    • Purify via HPLC (C18 column, acetonitrile/water gradient) to achieve >98% radiochemical purity .
  • Validation: Perform autoradiography on brain tissues to confirm binding to translocator protein (TSPO), a neuroinflammation biomarker .

Q. How can discrepancies in TSPO binding affinity data across species be addressed experimentally?

Methodological Answer:

  • Species-Specific Assays: Use recombinant TSPO from human, rat, and mouse models in competitive binding assays (e.g., with PK11195 as a reference ligand) .
  • Structural Analysis: Perform molecular docking studies to identify amino acid residues (e.g., human TSPO Ala147 vs. rodent Thr147) that influence binding .
  • Data Normalization: Express binding affinity (Ki) relative to a common control to account for inter-species variability .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

  • Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Adjust formulations (e.g., PEGylation) to enhance half-life .
  • Blood-Brain Barrier (BBB) Penetration: Use in situ perfusion models or MDCK-MDR1 cells to measure permeability. Modify substituents (e.g., reduce logP) to optimize CNS uptake .
  • Pharmacokinetic Modeling: Integrate in vitro clearance and volume of distribution data into compartmental models (e.g., NONMEM) to predict in vivo behavior .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy as a TSPO ligand?

Methodological Answer:

  • Analog Design: Synthesize derivatives with varied substituents (e.g., methyl, methoxy, halogens) on the piperidine or acetamide moieties .
  • Binding Assays: Screen analogs using [³H]PK11195 displacement assays. Prioritize compounds with sub-nanomolar Ki values .
  • In Vivo Testing: Administer top candidates in neuroinflammation models (e.g., LPS-induced mice) and quantify TSPO expression via PET/MRI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethyl-2-(piperidin-3-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-(piperidin-3-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.